2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]propanoic acid
Description
This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative, widely used in solid-phase peptide synthesis (SPPS). Its structure features an Fmoc group attached to a phenyl ring via a methylene linker, with a propanoic acid backbone. The Fmoc group serves as a temporary protecting group for the amino terminus, removable under basic conditions (e.g., piperidine), enabling sequential peptide chain elongation .
Properties
IUPAC Name |
2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-16(24(27)28)18-12-10-17(11-13-18)14-26-25(29)30-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,16,23H,14-15H2,1H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMNTOULEQLIDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]propanoic acid” are currently unknown. This compound is a derivative of the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. .
Mode of Action
The exact mode of action of this compound is not well-documented. Given its structural similarity to Fmoc-protected amino acids, it may interact with biological targets in a similar manner. Fmoc groups are typically used to protect the amino group during peptide synthesis, and are removed under basic conditions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For example, Fmoc groups are stable at room temperature and have a long shelf-life. They are also stable in aqueous environments, which is important for their use in peptide synthesis. .
Biological Activity
2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]propanoic acid, commonly referred to as Fmoc-amino acid derivatives, is a significant compound in the field of synthetic organic chemistry, particularly in peptide synthesis. This article delves into its biological activity, synthesis, and applications, supported by diverse research findings and data.
Chemical Structure and Properties
The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which serves as a protective group in peptide synthesis. Its molecular formula is with a molecular weight of approximately 401.46 g/mol. The structure can be represented as follows:
The biological activity of this compound primarily relates to its role as a building block in peptide synthesis. The Fmoc group allows for selective coupling reactions, enabling the formation of peptides that can exhibit various biological activities depending on their sequence.
Case Studies and Research Findings
- Peptide Synthesis : Research indicates that Fmoc-protected amino acids facilitate the synthesis of peptides with high purity and yield. For instance, a study demonstrated that using Fmoc derivatives in solid-phase peptide synthesis (SPPS) resulted in peptides with over 90% purity, which is essential for therapeutic applications .
- Therapeutic Applications : Compounds derived from Fmoc-amino acids have been explored for their potential in treating conditions such as diabetes and neurodegenerative diseases. A dual-drug candidate utilizing Fmoc derivatives showed promise in enhancing insulin signaling pathways, indicating its potential role in diabetes management .
- Antimicrobial Activity : Some derivatives of Fmoc-amino acids have been tested for antimicrobial properties. A study found that certain synthesized peptides exhibited significant antibacterial activity against strains like E. coli and Staphylococcus aureus, highlighting the versatility of these compounds in medicinal chemistry .
Comparative Data Table
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Protection of Amino Group : The amino group is protected using the Fmoc strategy to prevent unwanted reactions during peptide coupling.
- Coupling Reactions : Common coupling agents like dicyclohexylcarbodiimide (DCC) are employed to facilitate the formation of peptide bonds.
- Deprotection : After the desired peptide sequence is formed, the Fmoc group is removed under mild alkaline conditions.
Scientific Research Applications
Peptide Synthesis
One of the primary applications of 2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]propanoic acid is in peptide synthesis. The fluorenylmethoxycarbonyl group serves as a protective group that can be easily removed under mild conditions, making it ideal for sequential peptide synthesis.
Synthesis Process
- Activation of Carboxylic Acid : The carboxylic acid group is activated using coupling agents like dicyclohexylcarbodiimide (DCC).
- Coupling Reaction : The activated acid reacts with an amine to form a peptide bond.
- Deprotection : The fluorenylmethoxycarbonyl group is removed using a base, allowing for the formation of the final peptide.
Pharmaceutical Applications
Due to its structural characteristics, this compound has potential applications in drug development. It can serve as a building block for synthesizing various pharmaceutical agents, particularly those targeting specific biological pathways.
Case Studies
- Anticancer Agents : Research has indicated that derivatives of fluorenylmethoxycarbonyl amino acids exhibit cytotoxic activity against cancer cell lines. Studies have focused on modifying the side chains to enhance efficacy and selectivity.
- Antiviral Compounds : Investigations into fluorenylmethoxycarbonyl derivatives have shown promise in developing antiviral agents by modifying their structure to inhibit viral replication mechanisms.
Bioconjugation Techniques
The compound can also be utilized in bioconjugation techniques, where it serves as a linker between biomolecules. This application is particularly relevant in creating targeted drug delivery systems or diagnostic agents.
Bioconjugation Process
- Linker Formation : The amino group can be reacted with various biomolecules (e.g., antibodies or enzymes) to form stable linkages.
- Targeting Mechanism : By conjugating with targeting moieties, the compound can facilitate selective delivery of therapeutic agents to specific cells or tissues.
Material Science
In addition to biological applications, this compound has potential uses in material science for creating functionalized polymers or nanomaterials.
Polymer Synthesis
The compound can be incorporated into polymer matrices to impart specific functionalities such as biocompatibility or responsiveness to environmental stimuli.
Comparison with Similar Compounds
Structural Variations and Functional Groups
The primary structural differences among analogs lie in the substituents on the phenyl ring or modifications to the amino acid side chain. Key examples include:
Protecting Group Strategies
- Orthogonal Protection: Compounds like Boc-D-(4-Fmoc)-aminophenylalanine () combine Fmoc (base-labile) and Boc (acid-labile) groups, enabling sequential deprotection for complex peptide synthesis .
- Side-Chain Protection : Derivatives such as Fmoc-Tyr(Bzl)-OH () protect tyrosine hydroxyl groups, preventing undesired side reactions during SPPS .
Physicochemical Properties
Q & A
Q. What is the role of the Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group in peptide synthesis when using this compound?
The Fmoc group acts as a temporary protective group for the amino functionality during solid-phase peptide synthesis (SPPS). Its orthogonality to acid-labile resins allows selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF), enabling sequential coupling of amino acids. The Fmoc group’s UV activity (~300 nm) also facilitates real-time monitoring of deprotection efficiency via HPLC .
Q. What are the standard analytical methods to confirm the purity and structural integrity of this compound after synthesis?
- Reverse-phase HPLC : To assess purity (typically >95% for research-grade material) and monitor deprotection/coupling efficiency .
- NMR spectroscopy : 1H and 13C NMR validate stereochemistry and detect impurities (e.g., residual solvents or incomplete Fmoc removal) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and detects side products like truncated peptides or oxidation byproducts .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency when incorporating this compound into sterically hindered peptide sequences?
Steric hindrance from the phenylpropanoic acid backbone or adjacent bulky residues (e.g., tryptophan) may reduce coupling yields. Strategies include:
Q. How do structural modifications (e.g., fluorophenyl or ethynyl groups) impact the compound’s biological activity in therapeutic peptide design?
Modifications alter hydrophobicity, binding affinity, and metabolic stability:
- Fluorophenyl groups : Enhance resistance to enzymatic degradation and improve blood-brain barrier penetration in neuropeptide analogs .
- Ethynyl groups : Enable "click chemistry" for site-specific bioconjugation (e.g., PEGylation or fluorescent tagging) .
- Comparative assays : Use SPR (surface plasmon resonance) to quantify target binding affinity and cell-based assays (e.g., IC50) to evaluate functional activity .
Q. What experimental approaches resolve contradictions between theoretical and observed NMR data for this compound?
Discrepancies may arise from dynamic stereochemical effects or impurities:
- Variable temperature (VT) NMR : Identifies conformational flexibility or rotameric equilibria .
- 2D NMR (COSY, NOESY) : Maps coupling networks and spatial proximities to validate assignments .
- Spiking experiments : Compare with authentic standards to distinguish isobaric impurities .
Safety and Handling
Q. What safety protocols are critical when handling this compound in a laboratory setting?
- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category 2/2A) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (GHS H335) .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Data Interpretation and Troubleshooting
Q. How should researchers troubleshoot low yields during Fmoc deprotection?
- Deprotection kinetics : Monitor via UV at 301 nm; incomplete cleavage may require longer piperidine exposure (e.g., 30 min vs. 20 min) .
- Side reactions : Check for Fmoc-dipeptide formation (via MS) caused by premature cleavage .
- Solvent purity : Ensure DMF is amine-free to prevent undesired reactions .
Q. What methodologies quantify the compound’s stability under long-term storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
